molecular formula C9H7NO2 B183383 Methyl 4-isocyanobenzoate CAS No. 198476-21-0

Methyl 4-isocyanobenzoate

Cat. No.: B183383
CAS No.: 198476-21-0
M. Wt: 161.16 g/mol
InChI Key: CFMGUIWIJXYCCS-UHFFFAOYSA-N
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Description

Methyl 4-isocyanobenzoate is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzoic acid, where the carboxyl group is replaced by an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-isocyanobenzoate can be synthesized through the reaction of methyl 4-aminobenzoate with phosgene or triphosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene, a highly toxic reagent. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isocyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with this compound to form substituted ureas.

    Alcohols: React to form carbamates.

    Thiols: React to form thiocarbamates.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-isocyanobenzoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of various derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

  • Methyl 2-isocyanobenzoate
  • Ethyl 4-isocyanobenzoate
  • Benzyl isocyanide
  • 4-Methoxyphenyl isocyanide

Uniqueness: Methyl 4-isocyanobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of derivatives it can form. Compared to similar compounds, it offers distinct advantages in the synthesis of certain heterocyclic compounds and biologically active molecules .

Properties

IUPAC Name

methyl 4-isocyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMGUIWIJXYCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-isocyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-isocyanobenzoate
Reactant of Route 3
Methyl 4-isocyanobenzoate

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